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Compound of Interest

Compound Name: 5,7-Dimethylquinolin-2-amine

CAS No.: 1342190-00-4

Cat. No.: B1455756

Get Quote

Abstract
This application note details a robust, scalable protocol for the synthesis of 5,7-
Dimethylquinolin-2-amine (CAS: 59664-33-2), a critical pharmacophore in kinase inhibitor

development and neurodegenerative disease research. While direct amination (Chichibabin) is

known, it poses significant safety hazards on a kilogram scale. This guide presents a four-step

"Pharma-Grade" sequence: Skraup cyclization, N-oxidation, regioselective chlorination, and

ammonolysis. This route offers superior regiocontrol, safety profiles, and impurity management

compared to traditional methods.[1]

Retrosynthetic Strategy & Rationale
The synthesis is designed to exploit the symmetry of the starting material, 3,5-dimethylaniline,

ensuring that the harsh Skraup cyclization yields a single regioisomer. The subsequent

functionalization at the C2 position utilizes an N-oxide activation strategy to introduce a leaving

group (Cl), which is then displaced by ammonia.
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Regiocontrol: 3,5-Dimethylaniline is symmetric; cyclization can only yield the 5,7-

dimethylquinoline isomer.

Scalability: Avoids the use of sodium amide (NaNH

) in liquid ammonia (Chichibabin), which is hazardous at scale due to hydrogen gas evolution
and potential for "runaway" exotherms.

Versatility: The 2-chloro intermediate is a "privileged" scaffold, allowing divergence to other

2-substituted analogs if required.

Synthetic Pathway Diagram
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(Intermediate 1)
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(Intermediate 3)
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POCl3, Reflux
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Step 4: Ammonolysis
NH3 (aq), High Temp/Press

Click to download full resolution via product page

Figure 1: Four-step synthetic pathway from 3,5-dimethylaniline to the target amine.[1][2][3][4][5]

Detailed Process Protocol
Step 1: Synthesis of 5,7-Dimethylquinoline (Modified
Skraup)
Objective: Construct the quinoline core.[6] Challenge: The Skraup reaction is notoriously

violent. We utilize a "moderated" protocol using iodine as a mild oxidant and controlled

addition.

Reagents:

3,5-Dimethylaniline (1.0 equiv)[7]

Glycerol (3.0 equiv)

Sulfuric Acid (conc., 2.5 equiv)

Iodine (0.05 equiv) - Replaces Nitrobenzene for easier workup and safety.
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Protocol:

Setup: In a jacketed glass reactor equipped with a reflux condenser and overhead stirrer,

charge 3,5-dimethylaniline and iodine.

Addition: Add Sulfuric acid dropwise at 20°C (Exothermic!). Then, add Glycerol.

Reaction: Heat the mixture to 140°C. The reaction will exhibit a delayed exotherm (onset

~120°C).

Critical Control: Maintain heating ramp rate at <1°C/min near 110°C to prevent "boil-over."

Duration: Hold at 140°C for 4–6 hours. Monitor by HPLC.

Workup: Cool to 80°C. Dilute with water (5 vol). Basify with 50% NaOH to pH 10 (keep T <

40°C).

Extraction: Extract with Toluene (3 x 3 vol). Wash combined organics with brine.

Purification: Distillation is recommended for scale-up (bp ~160°C at 15 mmHg) to remove

tarry polymers.

Expected Yield: 65–75%[8]

Appearance: Pale yellow oil or low-melting solid.

Step 2: N-Oxidation
Objective: Activate the C2 position.[9]

Reagents:

5,7-Dimethylquinoline (1.0 equiv)

Hydrogen Peroxide (30% aq, 3.0 equiv)

Acetic Acid (Solvent, 5 vol)

Protocol:
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Dissolution: Dissolve the quinoline in Acetic Acid at room temperature.

Addition: Add H

O

slowly, maintaining T < 45°C.

Reaction: Heat to 70°C for 12 hours.

Note: Conversion may stall. If <95% conversion after 12h, add fresh H

O

(0.5 equiv).

Workup:Quench peroxides! Cool to 20°C. Add sodium sulfite solution until peroxide test strip

is negative.

Concentration: Remove Acetic Acid under reduced pressure.

Isolation: Dilute residue with water, neutralize with Na

CO

(solid) to pH 8. Extract with DCM. Dry and concentrate.

Purification: Recrystallize from Ethyl Acetate/Hexanes if necessary, though crude is often

sufficient.

Expected Yield: 85–90%[10]

Step 3: Regioselective Chlorination (Meisenheimer-Type)
Objective: Install the chloro- leaving group. Mechanism: POCl

attacks the oxygen, followed by chloride attack at C2 (major) and C4 (minor).

Reagents:

5,7-Dimethylquinoline N-oxide (1.0 equiv)
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Phosphorus Oxychloride (POCl

) (3.0 equiv)

DCM or Toluene (optional, neat is preferred for kinetics)

Protocol:

Setup: Dry reactor under N

. Charge N-oxide.[4]

Addition: Add POCl

slowly at 0°C.

Reaction: Heat to Reflux (105°C) for 2–3 hours.

Quench (Hazardous):

Cool reaction mass to 20°C.

Pour reaction mass slowly into a mixture of Ice/Water/NH

OH (maintain pH > 8). Do not add water to the POCl

mix.

Extraction: Extract with DCM.

Purification: Pass through a short silica plug or recrystallize from Ethanol to remove the

minor 4-chloro isomer (usually <10%).

Target: 2-Chloro-5,7-dimethylquinoline.

Expected Yield: 70–80%[8][10]

Step 4: Ammonolysis to Target Amine
Objective: Displacement of Chloride.
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Reagents:

2-Chloro-5,7-dimethylquinoline (1.0 equiv)

Ammonia (28% aqueous) or NH

in Methanol (7N)

Copper Sulfate (0.1 equiv) - Optional catalyst to lower temp.

Protocol:

Vessel: High-pressure stainless steel autoclave (Hastelloy preferred).

Charge: Substrate, Aqueous Ammonia (10 vol), and CuSO

.

Reaction: Seal and heat to 130°C–150°C (Pressure ~10–15 bar). Stir for 12–18 hours.

Workup: Cool to RT. Vent carefully.

Isolation: The product often precipitates upon cooling. Filter the solid.[11]

Purification: Recrystallize from Ethanol/Water (9:1).

Final Yield: 80–85%[8]

Purity: >99% by HPLC.[10]

Scale-Up Safety & Engineering Controls
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Hazard Class Critical Step Mitigation Strategy

Thermal Runaway Skraup Cyclization

Use a dosing pump for H

SO

. Ensure reactor has

emergency cooling (jacket

crash cooling). Use Iodine

instead of Nitrobenzene to

prevent explosive vapor

mixtures.

Peroxide Accumulation N-Oxidation

Test for peroxides before

solvent removal. Never distill

the N-oxide to dryness without

quenching.

Violent Hydrolysis
POCl

Quench

Inverse quench (add reaction

mass to water). Maintain T <

20°C. Scrub HCl gas evolved.

Pressure Ammonolysis

Use rated pressure vessels

with burst disks. Monitor

pressure continuously.

Analytical Specifications
Target Molecule: 5,7-Dimethylquinolin-2-amine Formula: C

H

N

MW: 172.23 g/mol

¹H NMR (400 MHz, DMSO-d

):

7.85 (d, J=9.0 Hz, 1H, H-4), 7.30 (s, 1H, H-8), 6.95 (s, 1H, H-6), 6.70 (d, J=9.0 Hz, 1H, H-3),
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6.40 (bs, 2H, NH

), 2.55 (s, 3H, CH

), 2.35 (s, 3H, CH

).

HPLC Purity: >98.5% (Area %).[10]

Appearance: Off-white to beige crystalline solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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